molecular formula C21H24N2O5S B4647282 methyl 1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate

methyl 1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate

Cat. No.: B4647282
M. Wt: 416.5 g/mol
InChI Key: FZXJPBARJAPXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate, commonly known as MSAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a tool for studying various biological processes.

Scientific Research Applications

MSAB has been used as a tool for studying various biological processes, including protein-protein interactions, enzyme activity, and ion channel function. It has been shown to selectively bind to specific target proteins, making it a valuable tool for studying protein function and interactions. Additionally, MSAB has been used as a fluorescent probe for imaging biological structures and processes.

Mechanism of Action

MSAB binds to specific target proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This binding can alter the conformation and function of the target protein, allowing researchers to study its function and interactions with other proteins.
Biochemical and Physiological Effects:
MSAB has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in various cell-based assays to study protein function and interactions. Additionally, MSAB has been shown to have a high affinity for specific target proteins, allowing for selective and precise manipulation of biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using MSAB in lab experiments include its high affinity for specific target proteins, minimal toxicity, and ability to selectively manipulate biological processes. However, the limitations include the need for specialized equipment and expertise to perform the experiments, as well as the potential for off-target effects.

Future Directions

There are several future directions for the use of MSAB in scientific research. One potential application is in the development of new drugs and therapies, as MSAB can be used to study the function and interactions of target proteins involved in disease processes. Additionally, MSAB can be used in the development of new imaging techniques for studying biological processes in vivo. Finally, further research is needed to optimize the synthesis method and improve the purity and yield of MSAB.

Properties

IUPAC Name

methyl 1-[3-[(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-15-6-8-19(9-7-15)29(26,27)22-18-5-3-4-17(14-18)20(24)23-12-10-16(11-13-23)21(25)28-2/h3-9,14,16,22H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXJPBARJAPXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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